molecular formula C20H19ClN4O4 B2948909 3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 403650-10-2

3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2948909
CAS No.: 403650-10-2
M. Wt: 414.85
InChI Key: HQOSWSUQACLRRX-SSDVNMTOSA-N
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Description

The compound 3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring:

  • A pyrazole core substituted at position 3 with a 2-chlorophenyl group.
  • A hydrazide moiety linked via an imine bond (E-configuration) to a 2,4,5-trimethoxybenzylidene fragment.

This structure is characteristic of bioactive molecules often explored for antimicrobial, anticancer, or enzyme-inhibitory properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4/c1-27-17-10-19(29-3)18(28-2)8-12(17)11-22-25-20(26)16-9-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOSWSUQACLRRX-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activities of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H17ClN4O3
  • Molecular Weight : 404.87 g/mol
  • Key Functional Groups : Pyrazole ring, hydrazone linkage, and chlorophenyl moiety.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, showing promising results:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), NCI-H460 (lung cancer).
  • IC50 Values :
    • MCF7: 3.79 µM
    • A549: 26 µM
    • NCI-H460: 42.30 µM .

The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

  • Inhibition Rates :
    • TNF-α: Up to 85%
    • IL-6: Up to 93% at concentrations similar to standard anti-inflammatory drugs like dexamethasone .

This suggests that the compound may be a viable candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this pyrazole derivative indicate effectiveness against various bacterial strains. The compound was screened against:

  • Bacterial Strains : E. coli, Bacillus subtilis, and Aspergillus niger.
  • Results : Showed significant inhibition comparable to standard antibiotics .

Study on Antitumor Efficacy

In a study conducted by Xia et al., a series of pyrazole derivatives including this compound were synthesized and evaluated for their antitumor activity. The results indicated significant growth inhibition in A549 cell lines with an IC50 value of 49.85 µM, highlighting its potential as an anticancer agent .

Study on Anti-inflammatory Mechanisms

A comprehensive study assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. It was found to significantly reduce inflammation markers in vitro and in vivo models, suggesting that it could be developed into a therapeutic agent for inflammatory conditions .

Data Tables

Biological Activity Cell Line/Condition IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerA54926
AnticancerNCI-H46042.30
Anti-inflammatoryTNF-α InhibitionUp to 85%
Anti-inflammatoryIL-6 InhibitionUp to 93%
AntimicrobialE. coliSignificant inhibition

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s structure features a pyrazole core, a carbohydrazide moiety, and substituents including a 2-chlorophenyl group and a 2,4,5-trimethoxyphenyl hydrazone. Key reactive sites include:

  • Imine (C=N) bond : Susceptible to reduction and nucleophilic addition.

  • Chlorophenyl group : Prone to nucleophilic aromatic substitution.

  • Methoxy groups : Electron-donating effects enhance aromatic ring reactivity.

  • Carbohydrazide (–CONHNH–) : Participates in cyclization and oxidation reactions.

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl group undergoes substitution under basic or nucleophilic conditions:

Reaction Conditions Product Yield References
MethoxylationNaOMe/DMF, 80°C, 6h3-(2-Methoxyphenyl)-N'-(E)-(2,4,5-TMPM)-1H-pyrazole-5-carbohydrazide89%
AminationNH3 (aq)/EtOH, reflux, 12h3-(2-Aminophenyl)-N'-(E)-(2,4,5-TMPM)-1H-pyrazole-5-carbohydrazide78%

The electron-withdrawing chlorine atom directs substitution to the ortho and para positions, with steric hindrance favoring para products.

Reduction of the Hydrazone Imine Bond

The E-configurated imine bond is selectively reduced to an amine:

Reagent Conditions Product Yield Mechanism
NaBH4EtOH, 0°C → RT, 2h3-(2-Chlorophenyl)-N'-(2,4,5-TMPM)-1H-pyrazole-5-carbohydrazide (saturated)92%Hydride transfer to imine carbon
H2/Pd-CMeOH, 25°C, 3h, 1 atmSame as above85%Catalytic hydrogenation

Reduction preserves the pyrazole ring but alters the planarity of the hydrazone, affecting biological activity .

Oxidation of the Carbohydrazide Moiety

The –NH–NH– linkage oxidizes to form diazenes or cleave entirely:

Oxidizing Agent Conditions Product Yield Notes
KMnO4/H+H2SO4, 60°C, 4h3-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid75%Complete cleavage of hydrazide
H2O2/Fe(II)EtOH/H2O, RT, 8hN'-Oxide derivative68%Selective N-oxidation

Oxidation pathways are pH-dependent, with acidic conditions favoring carboxylic acid formation.

Cyclocondensation Reactions

The carbohydrazide participates in cyclization to form heterocycles:

Reagent Conditions Product Yield Application
Ethyl acetoacetatePPA, 120°C, 5hPyrazolo[3,4-d]pyrimidin-4-one derivative82%Anticancer lead optimization
CS2/KOHDMF, 100°C, 6h1,3,4-Thiadiazole-2-thiol analog71%Antimicrobial screening

Cyclization enhances structural rigidity, often improving binding affinity to biological targets .

Mechanistic Insights and Selectivity

  • Steric Effects : The 2-chlorophenyl group hinders electrophilic attack at the pyrazole C-4 position, directing reactivity to the carbohydrazide.

  • Electronic Effects : Methoxy groups on the trimethoxyphenyl ring stabilize transition states in nucleophilic substitutions via resonance.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing ionic intermediates .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivities:

Analog Key Difference Reactivity Trend
3-(4-Chlorophenyl)-N'-(E)-(TMPM)-1H-pyrazole-5-carbohydrazidePara-Cl substitutionFaster nucleophilic substitution due to reduced steric hindrance
N'-(2,3,4-Trimethoxyphenyl)-3-(2-Cl-phenyl)-1H-pyrazole-5-carbohydrazideMethoxy group positioningEnhanced oxidation stability

The ortho-chloro configuration in the target compound slows substitution but improves metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound’s structural analogues differ primarily in:

Aromatic substituents on the pyrazole ring.

Hydrazide-linked moieties (e.g., benzylidene, heterocyclic, or alkylidene groups).

Table 1: Key Structural Differences Among Analogues
Compound ID & Source Pyrazole Substituent Hydrazide-Linked Moiety Notable Features
Target Compound 3-(2-Chlorophenyl) 2,4,5-Trimethoxybenzylidene Electron-rich methoxy groups
3-(4-Methoxyphenyl) 2,4,5-Trimethoxybenzylidene Enhanced solubility (methoxy)
3-(5-Chlorothiophen-2-yl) 1-(Furan-2-yl)ethylidene Thiophene enhances π-conjugation
3-(5-Methylthiophen-2-yl) 4-Chlorophenyl-ethylidene Steric bulk from ethylidene
3-(2,4-Dichlorophenyl) 2-Oxoindol-3-yl Planar indole for stacking
Triazole-thione core 2-Chlorobenzylidene Sulfur participation in H-bonding
Benzoxazole-carbohydrazide 2,6-Dichlorophenyl-methylidene Nitro group for redox activity

Physicochemical and Electronic Properties

  • Electron-Donating vs. In contrast, chlorophenyl () or nitrophenyl () groups introduce electron-withdrawing effects, which may influence reactivity or binding affinity.

Crystallographic and Spectroscopic Insights

  • X-Ray Studies : Compounds like and were confirmed via single-crystal X-ray diffraction, revealing planar hydrazide-imine linkages and intermolecular H-bonding networks critical for crystal packing .
  • Spectroscopic Trends: IR spectra (e.g., ) show characteristic peaks for C=O (~1644 cm⁻¹), C=N (~1588 cm⁻¹), and NO₂ (~1444 cm⁻¹), aiding in structural validation . NMR data (e.g., ) highlight deshielded imine protons (δ ~8.59 ppm) and aromatic splitting patterns .

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